Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate
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Overview
Description
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate is a chemical compound with the molecular formula C₁₃H₁₁ClO₃S and a molecular weight of 282.74 g/mol . This compound is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate typically involves the reaction of 2-chlorobenzyl alcohol with methyl 4-hydroxythiophene-2-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: It can be used in the study of biological pathways involving thiophene compounds.
Industry: Used in the development of materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiophene ring can participate in π-π interactions with aromatic residues in proteins, while the ester and benzyl groups can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
- Methyl 4-(4-chlorophenyl)thiophene-2-carboxylate
- Methyl 4-(4-chlorobenzyl)oxy)thiophene-2-carboxylate
- Suprofen (a 2-substituted thiophene framework)
- Articaine (a 2,3,4-trisubstituent thiophene)
Uniqueness: Methyl 4-((2-chlorobenzyl)oxy)thiophene-2-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. The presence of the 2-chlorobenzyl group enhances its potential for interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H11ClO3S |
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Molecular Weight |
282.74 g/mol |
IUPAC Name |
methyl 4-[(2-chlorophenyl)methoxy]thiophene-2-carboxylate |
InChI |
InChI=1S/C13H11ClO3S/c1-16-13(15)12-6-10(8-18-12)17-7-9-4-2-3-5-11(9)14/h2-6,8H,7H2,1H3 |
InChI Key |
WUMQKIUQQRDSJQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CS1)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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